REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([N:12]=[N+]=[N-])([CH3:11])[CH3:10])=[CH:5][CH:4]=1.[H][H]>CO.[Pt]=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([NH2:12])([CH3:10])[CH3:11])=[CH:5][CH:4]=1
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Name
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1-(4-methoxyphenyl)-1-methylethyl azide
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Quantity
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21 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)C(C)(C)N=[N+]=[N-]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CO
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Name
|
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Quantity
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1.58 g
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Type
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catalyst
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Smiles
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[Pt]=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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At the end of this time, the mixture was filtered
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Type
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ADDITION
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Details
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diluted with methylene chloride
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Type
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WASH
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Details
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washed with an aqueous solution of sodium hydrogencarbonate, with water and with a saturated aqueous solution of sodium chloride, in that order
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Type
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DRY_WITH_MATERIAL
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Details
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It was then dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated by evaporation under reduced pressure
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Name
|
|
Type
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product
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Smiles
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COC1=CC=C(C=C1)C(C)(C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |